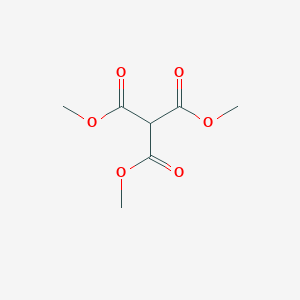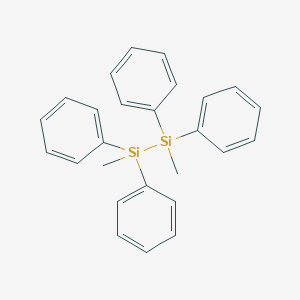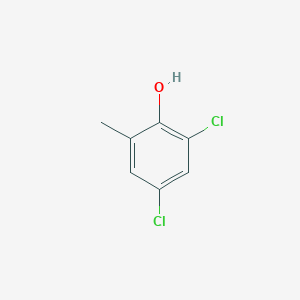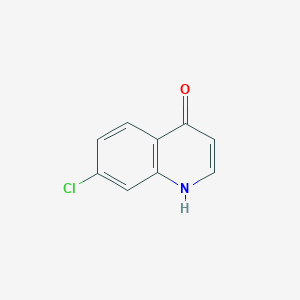
Borane, diethylmethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, diethylmethyl- is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is highly reactive and is primarily used as a reducing agent in various chemical reactions.
Mécanisme D'action
Borane, diethylmethyl- acts as a reducing agent by donating a hydride ion to the substrate. The hydride ion is transferred to the carbonyl group of the substrate, which results in the reduction of the carbonyl group to an alcohol. The mechanism of action of borane, diethylmethyl- is similar to that of other boranes.
Biochemical and Physiological Effects:
Borane, diethylmethyl- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin irritation and eye damage upon contact. It is also toxic when ingested or inhaled and can cause respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
Borane, diethylmethyl- is a highly reactive reducing agent that is widely used in various chemical reactions. It is advantageous because it is relatively inexpensive and easy to handle. However, it has limitations in terms of its toxicity and reactivity. It requires careful handling and storage to prevent accidents.
Orientations Futures
There are several future directions for the research on borane, diethylmethyl-. One possible direction is to study its potential use as a reducing agent in the synthesis of new organic compounds. Another direction is to investigate its potential use in catalytic reactions. Additionally, further studies are needed to determine its biochemical and physiological effects and to develop safer handling and storage methods.
Méthodes De Synthèse
Borane, diethylmethyl- can be synthesized by the reaction of lithium aluminum hydride with diethyl methyl amine. The reaction is carried out in anhydrous ether under inert conditions. The product is then purified by distillation under reduced pressure.
Applications De Recherche Scientifique
Borane, diethylmethyl- is widely used in scientific research applications. It is used as a reducing agent in various chemical reactions, such as the reduction of ketones, aldehydes, and esters. It is also used in the synthesis of organic compounds, such as alcohols, amines, and ethers.
Propriétés
Numéro CAS |
1115-07-7 |
|---|---|
Nom du produit |
Borane, diethylmethyl- |
Formule moléculaire |
C5H13B |
Poids moléculaire |
83.97 g/mol |
Nom IUPAC |
diethyl(methyl)borane |
InChI |
InChI=1S/C5H13B/c1-4-6(3)5-2/h4-5H2,1-3H3 |
Clé InChI |
SCQZSLIVUXEOKQ-UHFFFAOYSA-N |
SMILES |
B(C)(CC)CC |
SMILES canonique |
B(C)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)







